

# theoretical vs. experimental properties of 1-bromo-2-methylpropan-2-amine

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## Compound of Interest

Compound Name: 1-Bromo-2-methylpropan-2-amine

Cat. No.: B13300167

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## An In-depth Technical Guide to 1-bromo-2-methylpropan-2-amine

Disclaimer: Direct experimental data for **1-bromo-2-methylpropan-2-amine** is limited in publicly accessible literature. This guide synthesizes available data, computed theoretical properties, and established experimental protocols for structurally related compounds to provide a comprehensive overview for research and drug development professionals.

### Introduction

**1-bromo-2-methylpropan-2-amine** is a halogenated primary amine. Its structure, featuring a neopentyl-like backbone, suggests potential utility as a building block in organic synthesis and medicinal chemistry. The presence of both a primary amine and a bromine atom on a sterically hindered frame provides unique reactivity.<sup>[1]</sup> This document outlines the theoretical and known experimental properties of its hydrobromide salt, proposes synthetic and analytical protocols, and discusses its potential toxicological profile based on related halogenated organic compounds.

### Physicochemical Properties

Quantitative data for **1-bromo-2-methylpropan-2-amine** and its common salt form are summarized below. Theoretical properties are derived from computational models.<sup>[2]</sup>

Table 1: Computed Properties of **1-bromo-2-methylpropan-2-amine**

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>10</sub> BrN	PubChem[2]
Molecular Weight	152.03 g/mol	PubChem[2]
IUPAC Name	1-bromo-2-methylpropan-2-amine	PubChem[2]
InChI Key	NONIANXHVMHSLE-UHFFFAOYSA-N	PubChem[2]
Canonical SMILES	CC(C)(CBr)N	PubChem[2]
XLogP3-AA (LogP)	0.7	PubChem[2]
Polar Surface Area	26 Å <sup>2</sup>	PubChem[2]
Rotatable Bond Count	1	PubChem[2]

Table 2: Known Properties of **1-bromo-2-methylpropan-2-amine** hydrobromide

Property	Value	Source
CAS Number	13892-97-2	Sigma-Aldrich
Molecular Formula	C <sub>4</sub> H <sub>11</sub> Br <sub>2</sub> N	Benchchem[1]
Molecular Weight	232.95 g/mol	Sigma-Aldrich
Physical Form	Powder	Sigma-Aldrich
Melting Point	184-186 °C	Sigma-Aldrich

## Proposed Synthesis and Experimental Protocols

The synthesis of a sterically hindered primary amine like **1-bromo-2-methylpropan-2-amine** can be challenging via direct amination due to competing elimination reactions and potential for over-alkylation. A plausible synthetic route is a modified Gabriel synthesis, which is a robust method for creating primary amines from alkyl halides.[3]

Experimental Protocol: Modified Gabriel Synthesis

This protocol is a representative method adapted for the synthesis of the target compound's structural isomer and is applicable here.[\[3\]](#)

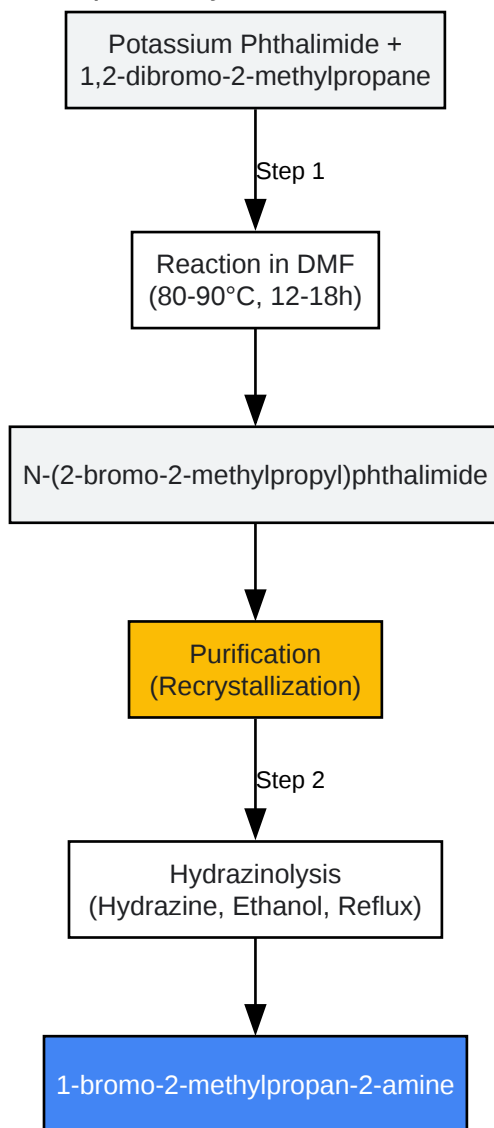
#### Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide

- To a solution of potassium phthalimide (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromo-2-methylpropane (1.1 equivalents).
- Heat the reaction mixture to 80-90 °C and stir for 12-18 hours under an inert atmosphere (e.g., nitrogen).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice water.
- Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.
- Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

#### Step 2: Hydrazinolysis to Yield **1-bromo-2-methylpropan-2-amine**

- Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 equivalent) in ethanol.
- Add hydrazine monohydrate (1.5 equivalents) to the suspension.
- Heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
- Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
- Filter the mixture and wash the solid with ethanol.
- Concentrate the filtrate under reduced pressure to obtain the crude amine hydrochloride salt.
- The free amine can be obtained by neutralization with a base, followed by extraction.

## Proposed Synthesis Workflow



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Proposed pathway for synthesizing **1-bromo-2-methylpropan-2-amine**.

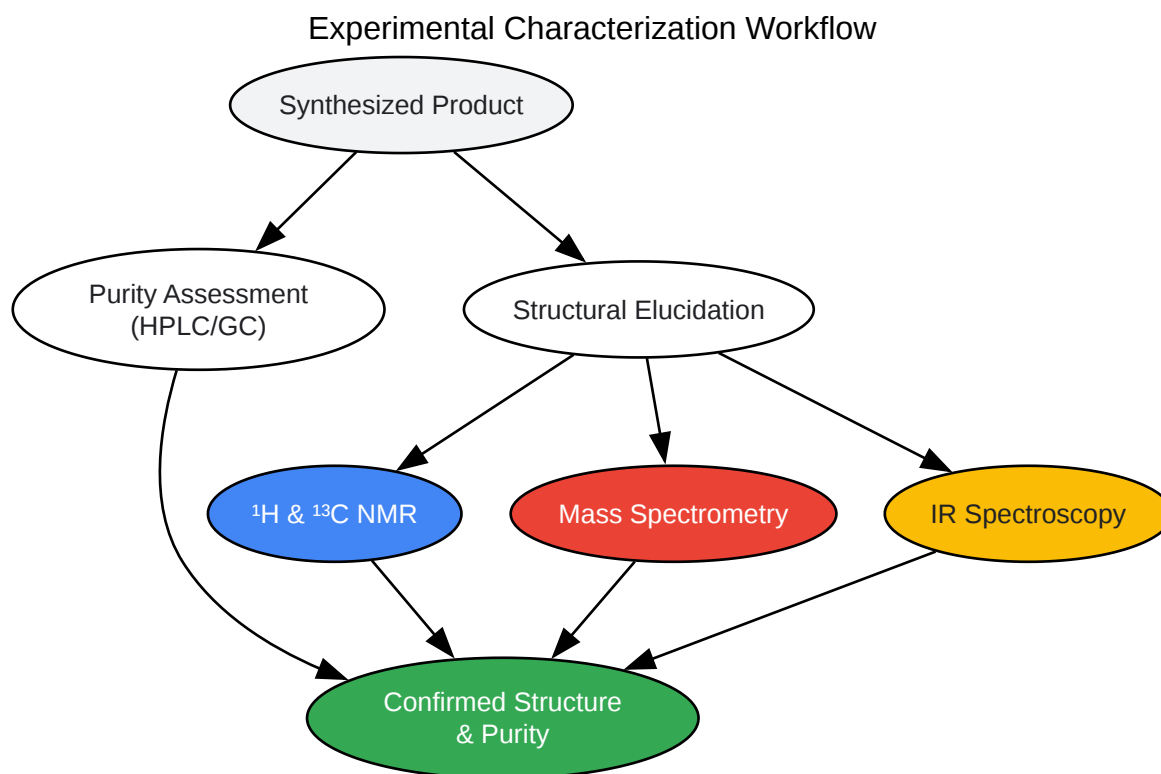
## Analytical and Characterization Protocols

Characterization of the final product is crucial to confirm its identity and purity. A combination of spectroscopic and chromatographic techniques should be employed.

### Experimental Protocol: Compound Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons adjacent to the bromine, and the amine protons. For the related compound 1-bromo-2-methylpropane, the proton ratio is 6:2:1.[4] A similar pattern would be expected here, with splitting patterns determined by adjacent protons.
- $^{13}\text{C}$  NMR: The carbon NMR should reveal the number of unique carbon environments. For 1-bromo-2-methylpropane, three distinct carbon signals are observed.[4]
- Infrared (IR) Spectroscopy:
  - The IR spectrum should display characteristic absorption bands. For primary amines, N-H stretching peaks typically appear in the range of 3300-3500  $\text{cm}^{-1}$ . [5] C-Br stretching vibrations are expected at lower wavenumbers, generally between 500-750  $\text{cm}^{-1}$ . [4]
- Mass Spectrometry (MS):
  - Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine should be evident from the characteristic isotopic pattern ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio).
- Chromatography:
  - Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample. [6][7]



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Workflow for the analytical characterization of the target compound.

## Potential Biological Activity and Toxicology

**Signaling Pathways and Biological Interactions:** There is no specific information in the literature regarding the interaction of **1-bromo-2-methylpropan-2-amine** with biological signaling pathways. However, as a primary amine, it has the potential to interact with various biological targets, including enzymes and receptors, where amine functionalities are recognized. Its structural similarity to certain bioactive molecules could make it a candidate for screening in drug discovery programs.

**Toxicological Profile:** The toxicology of this specific compound has not been documented. However, it belongs to the class of halogenated organic compounds, many of which are known for their persistence and potential for bioaccumulation.[8]

- **General Toxicity:** Brominated organic compounds, in particular, can exhibit moderate to high toxicity upon inhalation.[9] Their lipophilic nature can lead to accumulation in fatty tissues.[9]

- Hazard Statements: The hydrobromide salt is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).
- Health Effects: Exposure to halogenated organic compounds has been linked to a range of adverse health effects, including neurological, endocrine, and reproductive issues.<sup>[10]</sup>

Given these potential risks, handling of **1-bromo-2-methylpropan-2-amine** and its salts should be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

## Conclusion

While **1-bromo-2-methylpropan-2-amine** is not a widely studied compound, its structure presents interesting possibilities for synthetic and medicinal chemistry. This guide provides a foundational understanding based on its computed properties, data from its hydrobromide salt, and established protocols for analogous compounds. Further experimental investigation is required to fully elucidate its chemical reactivity, physical properties, and biological activity. The protocols and data presented herein offer a starting point for researchers and drug development professionals interested in exploring the potential of this molecule.

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